3-(tert-Butoxycarbonylamino)pyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-pyrrolidin-3-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-5-10-6-7/h7,10H,4-6H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQJBEAXSOOCPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871637 | |

| Record name | tert-Butyl pyrrolidin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99724-19-3 | |

| Record name | 3-(tert-Butoxycarbonylamino)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(tert-Butoxycarbonylamino)pyrrolidine physical properties

An In-depth Technical Guide to the Physical Properties of 3-(tert-Butoxycarbonylamino)pyrrolidine

Authored by a Senior Application Scientist

Introduction

This compound, commonly referred to as 3-(Boc-amino)pyrrolidine, is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development.[1] Its pyrrolidine scaffold is a recurring motif in numerous FDA-approved drugs, highlighting its value in constructing molecules with significant biological activity.[2] A comprehensive understanding of its physical properties is not merely academic; it is a prerequisite for successful process development, enabling researchers to optimize reaction conditions, design robust purification strategies, and formulate stable final products.[1][3]

This guide provides a detailed examination of the physical, spectral, and safety characteristics of 3-(Boc-amino)pyrrolidine, intended for researchers, chemists, and drug development professionals. The information is synthesized from established chemical data sources and coupled with practical, field-proven experimental protocols to ensure both scientific accuracy and applicability.

Molecular Identity and Core Properties

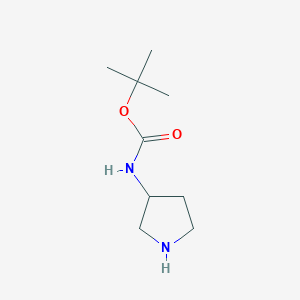

The structure of 3-(Boc-amino)pyrrolidine features a five-membered pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group attached to the amino functionality at the 3-position. This combination of a polar heterocyclic ring and a bulky, lipophilic protecting group dictates its unique physicochemical behavior.

Caption: Molecular Structure of 3-(Boc-amino)pyrrolidine.

Table 1: Compound Identifiers and General Properties

| Property | Value | References |

| IUPAC Name | tert-butyl N-[(3R)-pyrrolidin-3-yl]carbamate (for R-enantiomer) | [4][5] |

| Synonyms | (R)-3-(Boc-amino)pyrrolidine, tert-Butyl (R)-3-pyrrolidinylcarbamate | [1][6][7] |

| CAS Number | 122536-77-0 (R-enantiomer); 122536-76-9 (S-enantiomer); 99724-19-3 (Racemate) | [5][6][8][9][10] |

| Molecular Formula | C₉H₁₈N₂O₂ | [4][5][6][9] |

| Molecular Weight | 186.25 g/mol | [4][5][6][9] |

| Appearance | White to light yellow or off-white crystalline powder/solid | [1][5][8] |

Physicochemical Data

The physical properties of 3-(Boc-amino)pyrrolidine are critical for its practical application. The data presented below are compiled from various sources and represent typical values. It is important to note that properties like melting point can vary slightly based on enantiomeric purity and crystalline form.

Table 2: Core Physical and Chemical Properties

| Property | Value | Notes & Causality | References |

| Melting Point | 50 - 54 °C | The relatively low melting point is typical for a medium-sized organic molecule with some polarity. The range can be influenced by the purity; racemic mixtures may have a different melting point. | [1][5][9] |

| Boiling Point | ~286 °C (Predicted); 112 °C at 0.25 mmHg | The high predicted atmospheric boiling point reflects the hydrogen bonding capability of the N-H groups. Vacuum distillation is required to avoid decomposition. | [8][9] |

| Solubility | Soluble in water, methanol, ethanol, DMSO, and other polar organic solvents. Soluble in dichloromethane and chloroform. | The molecule's dual nature—a polar pyrrolidine ring and a nonpolar Boc group—allows for solubility in a range of solvents. The N-H groups facilitate hydrogen bonding with protic solvents. | [3][8] |

| Optical Activity ([α]D) | (R)-enantiomer: +21.5 ± 1.5° (c=1 in ethanol) (S)-enantiomer: -21.5 ± 2.0° (c=1 in ethanol) | Specific rotation is a key parameter for confirming the enantiomeric identity and purity of the chiral compound. The equal and opposite values for the enantiomers are expected. | [6][8][10] |

| pKa | 12.37 ± 0.20 (Predicted) | This value corresponds to the protonated secondary amine in the pyrrolidine ring, indicating it is a moderately basic compound. | [8] |

| Density | 1.04 ± 0.1 g/cm³ (Predicted) | N/A | [8] |

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is fundamental for verifying the identity and purity of 3-(Boc-amino)pyrrolidine. The following data represent the expected spectral characteristics.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural elucidation by mapping the chemical environment of hydrogen and carbon atoms.

Table 3: Typical ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.0 (broad) | br s | 1H | NH (carbamate) |

| ~3.5 - 3.0 | m | 3H | CH ₂, CH (pyrrolidine) |

| ~2.8 | m | 2H | CH ₂ (pyrrolidine) |

| ~2.0 & ~1.6 | m | 2H | CH ₂ (pyrrolidine) |

| 1.44 | s | 9H | C(CH ₃)₃ (Boc group) |

Reference:[5]

Table 4: Typical ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C =O (carbamate) |

| ~79 | C (CH₃)₃ (Boc quaternary carbon) |

| ~57 | C H (pyrrolidine, C3) |

| ~47, ~45, ~33 | Pyrrolidine ring carbons |

| ~28 | C(C H₃)₃ (Boc methyl carbons) |

Reference:[5]

3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

Table 5: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3350 - 3300 | N-H | Stretch (Amine/Amide) |

| ~2970 - 2850 | C-H | Stretch (Aliphatic) |

| ~1685 | C=O | Stretch (Carbamate) |

| ~1520 | N-H | Bend |

3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 3-(Boc-amino)pyrrolidine, electrospray ionization in positive mode (ESI+) is typically used.

-

Expected Ion: [M+H]⁺ = 187.15

-

Rationale: The basic nitrogen atom of the pyrrolidine ring is readily protonated under ESI+ conditions.[5]

Experimental Protocols

To ensure trustworthiness and provide actionable insights, this section details standardized protocols for characterizing key physical properties.

4.1. Protocol for Solubility Determination

This protocol provides a reliable method for determining the approximate solubility of 3-(Boc-amino)pyrrolidine in a given solvent at room temperature.

Caption: Workflow for determining the solubility of 3-(Boc-amino)pyrrolidine.

Step-by-Step Methodology:

-

Preparation: Accurately weigh approximately 100 mg of 3-(Boc-amino)pyrrolidine.

-

Solvent Addition: Add 1.0 mL of the desired analytical-grade solvent to a small, sealable glass vial.

-

Mixing: Add the weighed compound to the solvent. Seal the vial tightly.

-

Agitation: Vigorously agitate the mixture using a vortex mixer for 2-5 minutes to promote dissolution.

-

Equilibration: Allow the vial to stand undisturbed at a constant room temperature for at least 1 hour to reach equilibrium.

-

Observation: Visually inspect the vial against a dark background.

4.2. Protocol for ¹H NMR Sample Preparation and Acquisition

This protocol outlines the standard procedure for preparing a sample for ¹H NMR analysis, a critical step for routine quality control and structural verification.

Caption: Standard workflow for ¹H NMR data acquisition.

Step-by-Step Methodology:

-

Weighing: Weigh 5-10 mg of the 3-(Boc-amino)pyrrolidine sample directly into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Homogenization: Cap the vial and vortex until the solid is completely dissolved.

-

Transfer: Using a pipette with a cotton or glass wool plug to filter out any particulates, transfer the solution into a clean, standard 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Perform standard instrument setup routines including locking onto the deuterium signal, tuning the probe, and shimming to optimize magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters. For a routine check, 8 to 16 scans are typically sufficient.

-

Processing: Process the resulting Free Induction Decay (FID) data, which includes Fourier transformation, phase correction, and baseline correction to yield the final spectrum.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

-

Hazard Identification: 3-(Boc-amino)pyrrolidine is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][10][11][12][13] Some sources also indicate a risk of severe skin burns and eye damage.[4]

-

Handling Precautions:

-

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][12]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][13][14][15]

-

Avoid contact with skin, eyes, and clothing.[11][13] Wash hands thoroughly after handling.[11][13][14]

-

-

Storage Conditions:

Conclusion

This compound is a cornerstone building block for the synthesis of complex nitrogen-containing molecules in pharmaceutical research. Its utility is directly tied to a clear and thorough understanding of its physical properties. The data and protocols presented in this guide—from its melting point and solubility profile to its spectroscopic signatures and handling requirements—provide researchers and developers with the essential knowledge to employ this versatile compound safely, efficiently, and effectively in their synthetic endeavors.

References

-

(3R)-(+)-1-BENZYL-3-(TERT-BUTOXYCARBONYLAMINO)PYRROLIDINE synthesis. Molekula. [Link]

-

(3R)-(+)-3-(tert-Butoxycarbonylamino)pyrrolidine | C9H18N2O2 | CID 1514397. PubChem. [Link]

-

3-{[(Tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid. PubChem. [Link]

-

This compound. Bouling Chemical Co., Limited. [Link]

- Process for the manufacture of (s)-3-amino-1-substituted pyrolidines.

-

(R)-3-(tert-Butoxycarbonylamino)pyrrolidine - Optional[ATR-IR] - Spectrum. SpectraBase. [Link]

-

Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. DTIC. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. enamine.net [enamine.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (3R)-(+)-3-(tert-Butoxycarbonylamino)pyrrolidine | C9H18N2O2 | CID 1514397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. (R)-3-(Boc-氨基)吡咯烷 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. (3R)-(+)-(tert-Butoxycarbonylamino)pyrrolidine(122536-77-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. (R)-3-(Boc-amino)pyrrolidine | 122536-77-0 [chemicalbook.com]

- 9. (S)-3-(Boc-amino)pyrrolidine CAS#: 122536-76-9 [m.chemicalbook.com]

- 10. (S)-3-(Boc-氨基)吡咯烷 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. This compound | Chemical Properties, Uses, Safety Data & Supplier China [chemheterocycles.com]

The Indispensable Scaffolding: A Technical Guide to 3-(tert-Butoxycarbonylamino)pyrrolidine in Modern Drug Discovery

Abstract

3-(tert-Butoxycarbonylamino)pyrrolidine, a chiral cornerstone of modern medicinal chemistry, has emerged as a pivotal building block in the synthesis of a diverse array of therapeutic agents. Its unique structural and chemical properties, particularly the strategic placement of a Boc-protected amine on a conformationally constrained pyrrolidine ring, offer chemists a reliable and versatile tool for the construction of complex, enantiomerically pure molecules. This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound. Furthermore, it delves into its critical applications in drug development, supported by field-proven insights and detailed experimental protocols, to offer researchers, scientists, and drug development professionals a comprehensive resource for leveraging this essential scaffold in their synthetic endeavors.

Introduction: The Strategic Importance of the 3-Aminopyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2] Its non-planar, five-membered ring system allows for a three-dimensional exploration of chemical space, which is crucial for optimizing interactions with biological targets. The introduction of an amino group at the 3-position provides a key vector for further functionalization, enabling the construction of molecules with tailored pharmacological profiles.

The protection of this amino group with a tert-butoxycarbonyl (Boc) moiety is a deliberate and strategic choice. The Boc group is renowned for its stability under a wide range of reaction conditions, yet it can be readily and selectively removed under acidic conditions.[3] This "best of both worlds" scenario allows for the selective manipulation of other reactive sites within a molecule, making this compound an invaluable intermediate in multi-step synthetic campaigns.[4] Its chiral nature further enhances its utility, providing a means to introduce stereocenters with high fidelity, a critical consideration in the development of modern pharmaceuticals where enantiomeric purity is often directly linked to therapeutic efficacy and safety.[5][6]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use in the laboratory. The properties can vary slightly depending on whether it is the racemic mixture or a specific enantiomer ((R) or (S)).

Physical Properties

| Property | Value | References |

| Molecular Formula | C₉H₁₈N₂O₂ | [7] |

| Molecular Weight | 186.25 g/mol | [7] |

| Appearance | White to off-white crystalline powder or solid | [8] |

| Melting Point | 68 - 72 °C | [7] |

| Boiling Point | 286.4 °C at 760 mmHg | [8][] |

| Density | ~1.04 g/cm³ | [8][] |

| Optical Rotation ([α]D) | (R)-enantiomer: +21.5 ± 1.5° (c = 1 in ethanol) | [10] |

| Solubility | Soluble in water, DMSO, DMF, methanol, and ethanol. Soluble in organic solvents like dichloromethane and chloroform. | [3][7][8][11] |

Spectroscopic Profile

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum typically exhibits a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The protons on the pyrrolidine ring appear as multiplets in the range of 1.5-3.6 ppm, and the N-H proton of the carbamate is often observed as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show a resonance for the carbonyl carbon of the Boc group around 155 ppm, and the quaternary carbon of the tert-butyl group around 79 ppm. The carbons of the pyrrolidine ring will appear in the aliphatic region of the spectrum.

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the C=O stretching of the carbamate group, typically in the region of 1680-1710 cm⁻¹. An N-H stretching vibration is also observable around 3300-3500 cm⁻¹.

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, often starting from readily available chiral precursors to ensure enantiomeric purity.

Synthesis from Chiral Precursors

A common and efficient strategy involves the use of chiral starting materials such as trans-4-hydroxy-L-proline. This approach leverages the inherent chirality of the starting material to produce the desired enantiomer of 3-aminopyrrolidine, which is then protected with the Boc group.[12][13]

Workflow for Synthesis from trans-4-hydroxy-L-proline:

Caption: Synthesis of (S)-3-(Boc-amino)pyrrolidine from trans-4-hydroxy-L-proline.

Chemoenzymatic Synthesis

More recently, chemoenzymatic methods have been developed, offering a greener and more efficient route. These methods can involve the kinetic resolution of racemic intermediates using enzymes like lipases or proteases, or the direct asymmetric synthesis using transaminases.[14][15]

Experimental Protocol: Boc Protection of 3-Aminopyrrolidine

This protocol describes a general procedure for the Boc protection of a pre-synthesized 3-aminopyrrolidine.

-

Dissolution: Dissolve 3-aminopyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Base Addition: Add a base, such as triethylamine (1.1 eq) or sodium bicarbonate, to the solution to neutralize the resulting acid.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in the same solvent to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Chemical Reactivity: A Tale of Two Nitrogens

The reactivity of this compound is dominated by the interplay between the Boc-protected primary amine and the secondary amine of the pyrrolidine ring.

Boc Deprotection: Unveiling the Primary Amine

The most common reaction is the deprotection of the Boc group to liberate the primary amine. This is typically achieved under acidic conditions, with trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane or methanol being the most frequently used reagents.[3]

Mechanism of Acid-Catalyzed Boc Deprotection:

Caption: Mechanism of acid-catalyzed Boc deprotection.

Reactions at the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a nucleophilic center and can readily undergo reactions such as N-alkylation and N-arylation, provided the primary amine is protected. This allows for the introduction of various substituents on the pyrrolidine ring, further expanding the molecular diversity that can be achieved from this scaffold.[16]

Palladium-Catalyzed α-Arylation

Recent advances have demonstrated the enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine. This reaction allows for the direct formation of a C-C bond at the position adjacent to the nitrogen, opening up new avenues for the synthesis of complex pyrrolidine derivatives.[17][18]

Applications in Drug Discovery: A Scaffold for Innovation

The true value of this compound lies in its application as a key intermediate in the synthesis of a wide range of biologically active molecules. Its chiral nature and the ability to selectively deprotect the primary amine make it a sought-after building block in the pharmaceutical industry.[19]

CCR2 Antagonists

Chemokine receptor 2 (CCR2) is a G protein-coupled receptor that plays a crucial role in the inflammatory response. Antagonists of CCR2 are being investigated for the treatment of various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.[20] Several potent and selective CCR2 antagonists have been synthesized using 3-aminopyrrolidine derivatives as a core scaffold.[21] The pyrrolidine moiety often serves to orient key pharmacophoric groups for optimal binding to the receptor.

EGFR Tyrosine Kinase Inhibitors

Epidermal growth factor receptor (EGFR) tyrosine kinase is a key target in cancer therapy. Inhibitors of EGFR can block the signaling pathways that lead to cell proliferation and survival. The 3-aminopyrrolidine scaffold has been incorporated into the design of irreversible EGFR tyrosine kinase inhibitors, where the amino group is used to form a covalent bond with a cysteine residue in the active site of the enzyme.

Bacterial Cell Division Inhibitors

The emergence of antibiotic-resistant bacteria has created an urgent need for new antibacterial agents with novel mechanisms of action. One promising target is the bacterial cell division machinery. N-benzyl-3-sulfonamidopyrrolidines, synthesized from (S)-3-(Boc-amino)pyrrolidine, have been identified as potent inhibitors of bacterial cell division.

Peptide Synthesis and Peptidomimetics

The incorporation of 3-aminopyrrolidine derivatives into peptide chains can induce conformational constraints, leading to peptides with enhanced biological activity and stability.[4] Furthermore, 3-(Boc-amino)pyrrolidine is a versatile starting material for the synthesis of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved pharmacokinetic properties.[4]

Safety and Handling

This compound is considered hazardous and should be handled with appropriate safety precautions.[22][23][24]

-

Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[24]

-

Precautions: Wear protective gloves, protective clothing, and eye/face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.[24]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place.[24]

Conclusion

This compound has firmly established itself as a cornerstone in the edifice of modern drug discovery. Its unique combination of a conformationally restricted chiral scaffold and a strategically protected primary amine provides a powerful platform for the synthesis of a vast array of complex and biologically active molecules. The insights and protocols presented in this guide are intended to empower researchers and scientists to fully harness the potential of this versatile building block, paving the way for the development of the next generation of innovative therapeutics. The continued exploration of new synthetic methodologies and applications for this compound will undoubtedly fuel further advancements in medicinal chemistry and beyond.

References

- Benchchem. Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine. Benchchem.

- Lim, J. W., Oh, Y., Kim, J. H., Oak, M. H., Na, Y., Lee, J. O., ... & Kang, J. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & medicinal chemistry letters, 20(7), 2099-2102.

- Bouling Chemical Co., Limited. This compound.

- Jadhav, P., Mishra, R., & Singh, P. (2014). 3D-QSAR studies on CCR2B receptor antagonists: Insight into the structural requirements of (R)-3-aminopyrrolidine series of molecules based on CoMFA/CoMSIA models. Medicinal Chemistry Research, 23(1), 441-454.

- Benchchem. Application Notes and Protocols for the Use of (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis. Benchchem.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Why Chiral Amines Are Key in Modern Drug Synthesis.

- J&K Scientific. (R)-3-(Boc-amino)pyrrolidine | 122536-77-0.

- Sigma-Aldrich. (S)-3-(Boc-amino)pyrrolidine = 98.0 TLC 122536-76-9.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Chiral Amines in Modern Pharmaceutical Synthesis.

- An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. CHEMISTRY & BIOLOGY INTERFACE, 2(6), 336-348.

- Benchchem. An In-depth Technical Guide to (R)-3-(Boc-amino)pyrrolidine. Benchchem.

- ResearchGate. (2025, August 30).

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(21), 11158.

- Google Patents. (2012, June 27).

- Design and synthesis of novel small molecule CCR2 antagonists: evaluation of 4-aminopiperidine derivatives. Bioorganic & medicinal chemistry letters, 18(15), 4434-4437.

- Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. ACS medicinal chemistry letters, 1(1), 2-7.

- TCI Chemicals. (2025, February 24).

- Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C. Y. (2006). Enantioselective, palladium-catalyzed α-arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538-3539.

- Google Patents. (2015, January 15).

- Google Patents. (2015, February 25). Compound I and (R)

- Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS medicinal chemistry letters, 2(12), 929-933.

- Jubilant Ingrevia Limited. (2024, April 2). 3-[N-(tert-Butoxycarbonyl)

- Synthesis of Related Substances of Linagliptin. Chinese Journal of Pharmaceuticals, 48(7), 589-594.

- Chemistry For Sustainability. Use of Transaminase Towards Greener Manufacturing of Sitagliptin.

- TCI AMERICA. (2018, July 6). Spectrum Chemical.

- Benchchem. A Technical Guide to the Enantiomers of 3-(Boc-amino)pyrrolidine: (R) vs. (S).

- Fisher Scientific.

- Organic Syntheses Procedure. tert-BUTOXYCARBONYL-L-PROLINE.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4843.

- A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Tetrahedron: Asymmetry, 13(20), 2269-2272.

- Tokyo Chemical Industry. (2023, March 4).

- Benchchem. Technical Support Center: Diastereoselectivity in (R)-3-(Boc-amino)pyrrolidine Reactions.

- Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Applied microbiology and biotechnology, 105(8), 3047-3060.

- ChemicalBook. (R)-3-(Boc-amino)pyrrolidine.

- ACS Publications. (2006, March 22).

- PrepChem.com. Synthesis of A. N-t-Butoxycarbonyl-trans-4-hydroxy-L-proline.

- AK Scientific, Inc. (S)-3-(Boc-amino)pyrrolidine.

- Request PDF. Synthesis of Sitagliptin, the Active Ingredient in Januvia® and Janumet®.

- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of organic chemistry, 86(17), 11849-11855.

- Xia, M., & Sui, Z. (2009). Recent developments in CCR2 antagonists.

- Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538-3539.

- ChemicalBook. (2025, July 4). (R)-3-(Boc-amino)pyrrolidine.

- Sigma-Aldrich. (R)-(+)-1-Boc-3-aminopyrrolidine 97 147081-49-0.

- ChemSrc. CAS 122536-77-0 (R)-3-(Boc-amino)pyrrolidine.

- MDPI. (2023, October 26). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- Sigma-Aldrich. (R)-3-(Boc-amino)pyrrolidine = 98.0 TLC 122536-77-0.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | Chemical Properties, Uses, Safety Data & Supplier China [chemheterocycles.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 10. (R)-3-(Boc-amino)pyrrolidine CAS#: 122536-77-0 [m.chemicalbook.com]

- 11. (R)-3-(Boc-amino)pyrrolidine | 122536-77-0 [chemicalbook.com]

- 12. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. prepchem.com [prepchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]

- 18. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. jk-sci.com [jk-sci.com]

- 20. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. fishersci.com [fishersci.com]

- 23. tcichemicals.com [tcichemicals.com]

- 24. aksci.com [aksci.com]

A Technical Guide to the Solubility of 3-(tert-Butoxycarbonylamino)pyrrolidine in Organic Solvents

Introduction: The Pivotal Role of 3-(tert-Butoxycarbonylamino)pyrrolidine in Pharmaceutical Synthesis

This compound, a chiral building block, is a cornerstone in the synthesis of a multitude of pharmacologically active molecules. Its structural motif, featuring a pyrrolidine ring, a secondary amine, and a bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group, is a key intermediate in the development of novel therapeutics. A comprehensive understanding of its solubility in various organic solvents is not merely an academic exercise; it is a critical parameter that dictates its utility in synthesis, purification, and formulation.[1] This guide provides a consolidated overview of its solubility characteristics, synthesizes the underlying physicochemical principles, and offers a robust experimental framework for its precise determination.

Physicochemical Properties at a Glance

A molecule's solubility is intrinsically linked to its physical and chemical properties. The introduction of the nonpolar Boc group significantly influences the lipophilicity of the parent 3-aminopyrrolidine molecule.[2]

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₂O₂ | [3][4] |

| Molecular Weight | 186.25 g/mol | [3][4] |

| Melting Point | 50 °C | [4][5] |

| Appearance | White to light yellow powder/crystal | [6] |

Understanding the Principles of Solubility: A Molecular Perspective

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. The solubility of this compound is a nuanced interplay of its molecular structure with the properties of the solvent. The molecule possesses distinct polar and nonpolar regions, leading to a varied solubility profile.

The pyrrolidine ring and the secondary amine functionality can participate in hydrogen bonding and dipole-dipole interactions with polar solvents. Conversely, the bulky tert-butyl group of the Boc protecting group is lipophilic and favors interactions with nonpolar solvents through van der Waals forces.[2] Consequently, the molecule's solubility is dictated by the solvent's ability to effectively solvate both of these regions.

Caption: Intermolecular forces governing the solubility of this compound.

Solubility Profile in Common Organic Solvents

While extensive quantitative solubility data for this compound is not widely available in the public domain, a qualitative and semi-quantitative understanding can be compiled from various sources.[1] It is important to note that the (R) and (S) enantiomers are expected to have similar solubility profiles in achiral solvents.[1]

| Solvent | Solvent Type | Reported Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good solubility, ≥ 100 mg/mL for (S)-enantiomer | [1] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Good solubility | [1] |

| Methanol | Polar Protic | Good solubility, Slightly soluble | [1][7] |

| Ethanol | Polar Protic | Good solubility | [1] |

| Water | Polar Protic | Soluble | [4][5][6][7] |

| Chloroform | Nonpolar | Slightly soluble | [7] |

Interpretation of Data: The available information indicates that this compound exhibits favorable solubility in polar solvents, both protic and aprotic.[1] The term "good solubility" suggests a significant degree of dissolution.[1] The reported solubility in water is a key property for certain applications.[4][5][6][7] The slight solubility in a less polar solvent like chloroform highlights the influence of the polar pyrrolidine ring.[7]

Experimental Protocol for Solubility Determination

Given the limited availability of precise quantitative data, experimental determination of solubility is often necessary for process optimization and formulation design.[1] The following protocol outlines a reliable method for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a compound.

Step-by-Step Methodology:

-

Temperature Equilibration: Accurately control and maintain the temperature of both the solvent and the solid this compound, as solubility is temperature-dependent.

-

Preparation of a Saturated Solution: In a sealed vessel, add an excess amount of the solid compound to a known volume of the organic solvent of interest. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a suitable membrane filter that does not absorb the solute.

-

Analysis of the Saturated Solution: Accurately determine the concentration of this compound in the clear supernatant. High-Performance Liquid Chromatography (HPLC) is a highly recommended analytical technique due to its specificity and sensitivity. Alternatively, UV-Visible spectroscopy can be used if the compound has a suitable chromophore and there are no interfering substances.

-

Calculation of Solubility: From the determined concentration and the known volume of the solvent, calculate the solubility, typically expressed in units of grams per liter (g/L) or moles per liter (mol/L).

Conclusion and Future Outlook

References

- Solubility Profile of (R)-3-(Boc-amino)pyrrolidine: A Technical Guide. Benchchem.

- An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. Benchchem.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- (3R)-(+)-3-(tert-Butoxycarbonylamino)pyrrolidine. PubChem.

- (R)-3-(Boc-amino)pyrrolidine. ChemicalBook.

- (S)-3-(Boc-amino)pyrrolidine CAS-no-122536-76-9. Career Henan Chemical Co.

- (R)-3-(Boc-amino)pyrrolidine. ChemicalBook.

- (S)-3-(Boc-amino)pyrrolidine. ChemicalBook.

- (3R)-(+)-3-(tert-Butoxycarbonylamino)pyrrolidine. Tokyo Chemical Industry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (3R)-(+)-3-(tert-Butoxycarbonylamino)pyrrolidine | C9H18N2O2 | CID 1514397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-3-(Boc-amino)pyrrolidine | 122536-77-0 [chemicalbook.com]

- 5. (S)-3-(Boc-amino)pyrrolidine CAS#: 122536-76-9 [m.chemicalbook.com]

- 6. (R)-3-(Boc-amino)pyrrolidine CAS#: 122536-77-0 [m.chemicalbook.com]

- 7. (S)-3-(Boc-amino)pyrrolidine CAS-no-122536-76-9 - Career Henan Chemical Co. [coreychem.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of (S)-3-(Boc-amino)pyrrolidine

Introduction

In the landscape of modern pharmaceutical development and complex organic synthesis, chiral building blocks are indispensable tools. Among these, (S)-3-(Boc-amino)pyrrolidine stands out for its utility in constructing a diverse range of biologically active molecules, including potent enzyme inhibitors and novel therapeutic agents.[1][2] Its structure incorporates a pyrrolidine scaffold, a common motif in medicinal chemistry, appended with a primary amine protected by the robust tert-butyloxycarbonyl (Boc) group. The stereochemical integrity at the C3 position is often crucial for biological efficacy, making unambiguous structural confirmation and purity assessment paramount.

This technical guide provides an in-depth exploration of the core spectroscopic techniques required for the comprehensive characterization of (S)-3-(Boc-amino)pyrrolidine. As a Senior Application Scientist, my objective is not merely to present data but to provide a causal framework for its interpretation. We will delve into the "why" behind the observed spectral features, offering field-proven insights into experimental design and data analysis for researchers, scientists, and drug development professionals. The protocols herein are designed as self-validating systems to ensure the highest degree of scientific integrity.

Molecular Structure and Spectroscopic Overview

The structural identity of (S)-3-(Boc-amino)pyrrolidine (IUPAC Name: tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate) is confirmed by a combination of techniques, each providing a unique piece of the structural puzzle.[] The molecule's key features—the aliphatic pyrrolidine ring, the carbamate functional group, and the bulky tert-butyl moiety—give rise to a distinct and predictable spectroscopic fingerprint.

Caption: Molecular structure of (S)-3-(Boc-amino)pyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the chemical environment of each proton and carbon atom. For (S)-3-(Boc-amino)pyrrolidine, it serves as the definitive method for confirming the successful installation of the Boc protecting group and verifying the integrity of the pyrrolidine scaffold.[4]

¹H NMR Analysis

Causality and Interpretation: The proton NMR spectrum is characterized by several distinct regions. The most unambiguous signal is a large, sharp singlet integrating to nine protons, typically found around 1.44 ppm.[5] This signal arises from the nine equivalent methyl protons of the tert-butyl group. Its high intensity and singlet nature (due to the absence of adjacent protons) make it an excellent diagnostic peak for confirming the presence of the Boc group.[4] The protons on the pyrrolidine ring appear as a series of complex multiplets between approximately 1.6 and 3.5 ppm.[5] These signals overlap due to similar chemical environments and spin-spin coupling. The proton on the carbon bearing the Boc-amino group (C3) is also found within this region. The carbamate N-H proton typically appears as a broad singlet around 4.0 ppm, though its chemical shift and appearance are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[5]

Data Summary: ¹H NMR

| Chemical Shift (δ) ppm (CDCl₃) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.5 - 3.0 | m | 3H | CH₂, CH (pyrrolidine ring) |

| ~2.8 | m | 2H | CH₂ (pyrrolidine ring) |

| ~2.0 & ~1.6 | m | 2H | CH₂ (pyrrolidine ring) |

| 1.44 | s | 9H | C(CH₃)₃ (Boc group) |

Note: Data synthesized from multiple sources. Exact chemical shifts may vary based on solvent and instrument frequency.[5]

¹³C NMR Analysis

Causality and Interpretation: The proton-decoupled ¹³C NMR spectrum provides complementary information, confirming the carbon framework. The carbamate carbonyl carbon (C=O) is typically observed downfield around 155 ppm due to the deshielding effect of the double-bonded oxygen.[5] The quaternary carbon of the tert-butyl group appears around 79 ppm, while its three methyl carbons give rise to a single, intense signal around 28 ppm. The carbons of the pyrrolidine ring are observed in the aliphatic region, typically between 45 and 60 ppm.[5][6]

Data Summary: ¹³C NMR

| Chemical Shift (δ) ppm (CDCl₃) | Assignment |

|---|---|

| ~155 | C =O (Carbamate) |

| ~79 | C (CH₃)₃ (Boc group) |

| ~57 | C H-N (C3 of pyrrolidine) |

| ~50 | C H₂ (Pyrrolidine ring) |

| ~45 | C H₂ (Pyrrolidine ring) |

| ~28 | C(C H₃)₃ (Boc group) |

Note: Data synthesized from multiple sources. Exact chemical shifts may vary based on solvent and instrument frequency.[5][6]

Experimental Protocol: NMR Data Acquisition

Caption: Standard workflow for NMR sample analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of (S)-3-(Boc-amino)pyrrolidine.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[5] The choice of solvent is critical as it can influence the chemical shifts of labile protons like N-H.[7]

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton plug within the pipette.[5]

-

Spectrometer Setup: Insert the tube into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard instrument parameters. For ¹H NMR, 8-16 scans are typically sufficient.[4]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data to generate the final spectrum for analysis.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8][9]

Causality and Interpretation: The FT-IR spectrum of (S)-3-(Boc-amino)pyrrolidine provides clear evidence for its key functional groups. The carbamate N-H bond exhibits a characteristic stretching vibration, typically appearing as a moderate peak in the 3300-3400 cm⁻¹ region.[10] The aliphatic C-H bonds of the pyrrolidine ring and Boc group show strong, sharp absorptions just below 3000 cm⁻¹. The most intense and diagnostic peak is the carbamate carbonyl (C=O) stretch, which appears as a very strong, sharp band around 1680-1700 cm⁻¹. The presence of this band is definitive proof of the carbamate structure.[10] Finally, C-N and C-O stretching vibrations can be observed in the fingerprint region (below 1500 cm⁻¹), contributing to the unique overall spectrum of the compound.[9]

Data Summary: FT-IR

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

|---|---|---|

| ~3350 | N-H Stretch | Carbamate N-H |

| ~2970 | C-H Stretch | Aliphatic (Pyrrolidine & Boc) |

| ~1690 | C=O Stretch | Carbamate Carbonyl |

| ~1250 | C-N Stretch | Carbamate/Amine |

| ~1170 | C-O Stretch | Carbamate Ester |

Note: Data synthesized from multiple sources. Peak positions can vary slightly based on sample preparation and physical state.[5][10][11]

Experimental Protocol: FT-IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is the preferred method for this solid compound as it requires minimal sample preparation.

Caption: Workflow for FT-IR analysis using an ATR accessory.

-

Background Scan: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty stage, which will be automatically subtracted from the sample spectrum.[5]

-

Sample Application: Place a small amount of the solid (S)-3-(Boc-amino)pyrrolidine powder directly onto the center of the ATR crystal.[5]

-

Contact: Use the instrument's pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.[5]

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.[5]

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight of a compound and providing structural clues through controlled fragmentation. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, minimizing in-source fragmentation and typically yielding the protonated molecular ion.[5]

Causality and Interpretation: In positive ion ESI mode, (S)-3-(Boc-amino)pyrrolidine (MW: 186.25 g/mol ) is expected to be observed primarily as the protonated molecule, [M+H]⁺, at an m/z of approximately 187.26. The most characteristic fragmentation pathway for Boc-protected amines involves the loss of components of the Boc group. Common fragment ions correspond to:

-

Loss of isobutylene (C₄H₈, 56 Da): [M+H - 56]⁺, resulting in an ion at m/z ~131.

-

Loss of the entire Boc group (C₅H₈O₂, 100 Da): [M+H - 100]⁺, leading to the deprotected aminopyrrolidine ion at m/z ~87.

-

Formation of the tert-butyl cation (C₄H₉⁺): A prominent ion at m/z ~57.[12]

The propensity of the Boc group to readily fragment can sometimes lead to in-source decay, where these fragments are observed even without tandem MS (MS/MS) experiments.[13]

Data Summary: ESI-MS

| m/z | Assignment |

|---|---|

| ~187.3 | [M+H]⁺ (Protonated Molecule) |

| ~131.1 | [M+H - C₄H₈]⁺ |

| ~87.1 | [M+H - C₅H₉O₂]⁺ |

| ~57.1 | [C₄H₉]⁺ |

Note: Values are calculated for the most abundant isotopes.

Fragmentation Pathway and Experimental Protocol

Caption: Key fragmentation pathways for Boc-protected amines in ESI-MS.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.[5]

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system.

-

Data Acquisition: Acquire the mass spectrum in positive ionization mode over a suitable m/z range (e.g., 50-500 Da) to observe the parent ion and key fragments.[5]

Conclusion

The rigorous characterization of (S)-3-(Boc-amino)pyrrolidine is achieved through the synergistic application of NMR, FT-IR, and MS. ¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen framework and confirm the presence of the Boc group. FT-IR spectroscopy provides rapid verification of the key carbamate and amine functional groups. Finally, ESI-Mass Spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that are diagnostic for the Boc protecting group. Together, these techniques provide a comprehensive and validated analytical data package, ensuring the structural identity, integrity, and purity of this critical chiral building block for its successful application in research and development.

References

-

Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

-

Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

-

Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health (NIH). Available at: [Link]

-

Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. ResearchGate. Available at: [Link]

-

EXPERIMENTAL PROCEDURES. Beilstein Journals. Available at: [Link]

-

Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. Available at: [Link]

-

Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. Available at: [Link]

-

Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. National Institutes of Health (NIH). Available at: [Link]

-

Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. ACS Publications. Available at: [Link]

-

ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. ResearchGate. Available at: [Link]

-

How to Interpret FTIR Results: A Beginner's Guide. AZoM.com. Available at: [Link]

-

FTIR Analysis Beginner's Guide: Interpreting Results. Innovatech Labs. Available at: [Link]

-

N-Boc-pyrrolidine. PubChem. Available at: [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

-

(S)-3-(Boc-amino)pyrrolidine (≥98.0% (TLC)). Amerigo Scientific. Available at: [Link]

-

Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. Available at: [Link]

-

Computational Analysis of Solvent Effects in NMR Spectroscopy. PubMed. Available at: [Link]

-

Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

-

Influence of solvent mixture on nucleophilicity parameters: The case of pyrrolidine in methanol-acetonitrile. ResearchGate. Available at: [Link]

Sources

- 1. (S)-3-(Boc-amino)pyrrolidine | 122536-76-9 [chemicalbook.com]

- 2. (S)-3-(Boc-amino)pyrrolidine = 98.0 TLC 122536-76-9 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Computational Analysis of Solvent Effects in NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. azooptics.com [azooptics.com]

- 9. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 10. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. acdlabs.com [acdlabs.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to tert-butyl (pyrrolidin-3-yl)carbamate: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of numerous FDA-approved drugs and clinical candidates. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets. Within the diverse landscape of pyrrolidine-containing building blocks, tert-butyl (pyrrolidin-3-yl)carbamate has emerged as a particularly valuable and versatile intermediate. The strategic placement of a Boc-protected amine at the 3-position provides a masked nucleophilic center, facilitating a wide range of synthetic transformations crucial for the construction of complex molecular architectures. This guide, prepared from the perspective of a Senior Application Scientist, offers an in-depth exploration of the chemical properties, synthesis, and applications of this key building block, with a focus on providing practical insights and robust protocols for its effective utilization in drug discovery programs.

Core Identity: CAS Number and Synonyms

Accurate identification of chemical entities is paramount in research and development. tert-butyl (pyrrolidin-3-yl)carbamate exists as a racemic mixture and as individual enantiomers, each with a distinct CAS Registry Number.

| Form | CAS Number |

| Racemic ((±)-tert-butyl (pyrrolidin-3-yl)carbamate) | 99724-19-3[1] |

| (S)-enantiomer ((S)-tert-butyl (pyrrolidin-3-yl)carbamate) | 122536-76-9[2] |

| (R)-enantiomer ((R)-tert-butyl (pyrrolidin-3-yl)carbamate) | 122536-77-0 |

This compound is known by a variety of synonyms in the chemical literature and commercial catalogs. A comprehensive understanding of these synonyms is essential for effective literature searches and procurement.

Common Synonyms: [1]

-

3-Boc-aminopyrrolidine

-

3-(tert-Butoxycarbonylamino)pyrrolidine

-

tert-butyl N-(pyrrolidin-3-yl)carbamate

-

3-(Boc-amino)pyrrolidine

-

N-(tert-Butoxycarbonyl)-3-aminopyrrolidine

-

Carbamic acid, N-(3-pyrrolidinyl)-, 1,1-dimethylethyl ester

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a building block is critical for its effective use in synthesis, including reaction setup, purification, and storage.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₂O₂ | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 50-54 °C (for (S)-enantiomer) | |

| Boiling Point | ~286.4 °C at 760 mmHg (Predicted) | |

| Solubility | Soluble in many organic solvents | |

| pKa | (Predicted) |

Spectroscopic Data

While specific spectral data can vary slightly based on the solvent and instrument used, the following provides a representative analysis.

¹H NMR (400 MHz, CDCl₃):

-

δ 4.80-5.20 (br s, 1H, NH-Boc)

-

δ 4.05-4.25 (m, 1H, CH-N-Boc)

-

δ 3.00-3.30 (m, 2H, CH₂-N)

-

δ 2.75-2.95 (m, 2H, CH₂-N)

-

δ 2.00-2.20 (m, 1H, CH₂)

-

δ 1.70-1.90 (m, 1H, CH₂)

-

δ 1.44 (s, 9H, C(CH₃)₃)

¹³C NMR (100 MHz, CDCl₃):

-

δ 155.5 (C=O, carbamate)

-

δ 79.5 (C(CH₃)₃)

-

δ 51.5 (CH₂)

-

δ 49.0 (CH)

-

δ 46.5 (CH₂)

-

δ 32.0 (CH₂)

-

δ 28.5 (C(CH₃)₃)

Mass Spectrometry (ESI+):

-

m/z 187.14 [M+H]⁺

Synthesis and Mechanism: The Boc Protection of 3-Aminopyrrolidine

The most common and practical synthesis of tert-butyl (pyrrolidin-3-yl)carbamate involves the protection of the primary amine of 3-aminopyrrolidine with a tert-butoxycarbonyl (Boc) group. This reaction is typically achieved using di-tert-butyl dicarbonate (Boc₂O).

Reaction Mechanism

The Boc protection of an amine is a well-established and reliable transformation. The mechanism proceeds as follows:

Caption: Mechanism of Boc protection of an amine using Boc anhydride.

The lone pair of the nitrogen atom in 3-aminopyrrolidine acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butoxycarbonyl group and a proton to yield the stable N-Boc protected pyrrolidine. The byproducts, tert-butanol and carbon dioxide, are volatile and easily removed.

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis of tert-butyl (pyrrolidin-3-yl)carbamate.

Materials:

-

3-Aminopyrrolidine dihydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-aminopyrrolidine dihydrochloride (1.0 eq) in a suitable solvent such as DCM or a mixture of THF and water, add a base like triethylamine (2.2 eq) or an aqueous solution of NaOH to neutralize the hydrochloride salt and free the amine.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction with water.

-

If using an organic solvent like DCM, separate the organic layer. If a biphasic system was used, extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, to yield tert-butyl (pyrrolidin-3-yl)carbamate as a white to off-white solid.

Applications in Drug Discovery: A Gateway to Diverse Therapeutics

The true value of tert-butyl (pyrrolidin-3-yl)carbamate lies in its utility as a versatile precursor to a wide range of pharmacologically active molecules. The Boc-protected amine allows for the selective functionalization of the pyrrolidine ring at other positions, followed by the deprotection of the 3-amino group for further elaboration.

Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyrrolidine scaffold is a common feature in many kinase inhibitors.

Tofacitinib (Xeljanz®): A Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. The (3R,4R)-configured pyrrolidine core is a key structural element. While the synthesis of Tofacitinib is complex and involves multiple steps to establish the desired stereochemistry, related piperidine analogs, which share synthetic strategies, often utilize Boc-protected amino heterocycles as starting materials.[3][4] The synthesis of Tofacitinib highlights the importance of chiral amino-heterocyclic building blocks in accessing complex drug targets.[3]

Caption: Generalized synthetic workflow for Tofacitinib utilizing a chiral pyrrolidine building block.

Development of CNS-Active Agents

The pyrrolidine moiety is also prevalent in drugs targeting the central nervous system (CNS). Its ability to impart favorable physicochemical properties, such as improved solubility and brain penetration, makes it an attractive scaffold for CNS drug design. Derivatives of N-[(3S)-pyrrolidin-3-yl]benzamides have been developed as selective noradrenaline reuptake inhibitors (NRIs) for the potential treatment of depression and other neurological disorders.[5]

Antiviral and Antibacterial Agents

The unique structural features of the pyrrolidine ring have been exploited in the development of novel antiviral and antibacterial agents. The ability to introduce diverse functional groups onto the pyrrolidine scaffold allows for the fine-tuning of activity and selectivity against various pathogens. For instance, N-benzyl-3-sulfonamidopyrrolidines, synthesized from (S)-3-(Boc-amino)pyrrolidine, have shown promise as bacterial cell division inhibitors.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with tert-butyl (pyrrolidin-3-yl)carbamate.

Hazard Identification: [1]

-

Causes skin irritation. (H315)

-

Causes serious eye irritation. (H319)

-

May cause respiratory irritation. (H335)

Precautionary Measures: [1]

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If skin irritation occurs, get medical advice/attention.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

Conclusion: A Cornerstone of Modern Medicinal Chemistry

tert-butyl (pyrrolidin-3-yl)carbamate, in both its racemic and enantiomerically pure forms, stands as a testament to the power of strategic molecular design in drug discovery. Its combination of a privileged scaffold and a versatile protecting group has made it an indispensable tool for medicinal chemists. The ability to readily access this building block and manipulate its structure through a wide array of chemical transformations has paved the way for the synthesis of numerous innovative therapeutics targeting a diverse range of diseases. As the demand for novel and more effective drugs continues to grow, the importance of key intermediates like tert-butyl (pyrrolidin-3-yl)carbamate in the synthetic chemist's toolbox will undoubtedly continue to expand.

References

-

PubChem. tert-butyl N-(pyrrolidin-3-yl)carbamate. National Center for Biotechnology Information. [Link]

-

Sharma, M., et al. (2016). A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. RSC Advances, 6(82), 78884-78891. [Link]

-

Supporting Information for "A simple, efficient and green procedure for the N-Boc protection of amines in glycerol". [Link]

-

Tofacitinib synthesis. University of Nebraska-Lincoln. [Link]

-

Srishylam, V., et al. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(1), 325-331. [Link]

-

PubChem. (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyl methyl((3R)-pyrrolidin-3-yl)carbamate. National Center for Biotechnology Information. [Link]

-

Matos, M. J., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current medicinal chemistry, 27(25), 4245–4275. [Link]

-

MDPI. Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases. [Link]

-

AIR Unimi. Advanced Pyrrolidine-Carbamate Self-Immolative Spacer with Tertiary Amine Handle Induces Superfast Cyclative Drug Release. [Link]

- Google Patents.

-

Gler, M. T., et al. (2014). Delamanid improves outcomes and reduces mortality in multidrug-resistant tuberculosis. The European respiratory journal, 44(4), 999–1007. [Link]

-

FLORE. Synthesis and Enantioselective Pharmacokinetic/ Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives. [Link]

-

MDPI. Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives. [Link]

-

Fish, P. V., et al. (2009). Design, synthesis and evaluation of N-[(3S)-pyrrolidin-3-yl]benzamides as selective noradrenaline reuptake inhibitors: CNS penetration in a more polar template. Bioorganic & medicinal chemistry letters, 19(16), 4646–4650. [Link]

Sources

- 1. tert-butyl N-(pyrrolidin-3-yl)carbamate | C9H18N2O2 | CID 2757234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 122536-76-9|(S)-tert-Butyl pyrrolidin-3-ylcarbamate|BLD Pharm [bldpharm.com]

- 3. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and evaluation of N-[(3S)-pyrrolidin-3-yl]benzamides as selective noradrenaline reuptake inhibitors: CNS penetration in a more polar template - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(Boc-amino)pyrrolidine melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 3-(Boc-amino)pyrrolidine

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern drug discovery and development, the precise characterization of synthetic intermediates is paramount. 3-(tert-Butoxycarbonylamino)pyrrolidine, a chiral building block of significant interest, serves as a crucial component in the synthesis of numerous pharmaceutical agents. Its physical properties, particularly its melting and boiling points, are not merely data points but critical parameters that govern its purification, handling, storage, and reaction kinetics. This guide provides an in-depth analysis of the melting and boiling points of 3-(Boc-amino)pyrrolidine, encompassing its racemic and enantiopure forms. It details authoritative experimental protocols for their determination, explains the scientific rationale behind these procedures, and offers insights into how these properties influence practical laboratory applications.

Introduction: The Strategic Importance of Physical Properties

3-Aminopyrrolidine is a valuable scaffold in medicinal chemistry, but its free amine is highly reactive and polar. The introduction of the tert-butoxycarbonyl (Boc) protecting group yields 3-(Boc-amino)pyrrolidine, a more stable, lipophilic, and manageable intermediate. This modification fundamentally alters the compound's intermolecular forces, directly impacting its melting and boiling points.

An accurate understanding of these properties is essential for:

-

Purity Assessment: A sharp, well-defined melting point range is a reliable indicator of high purity. Impurities typically depress and broaden this range.

-

Purification Strategy: The choice between crystallization and distillation as a final purification step is dictated by the compound's thermal stability and its melting and boiling points. Given its high boiling point, vacuum distillation is often the method of choice.

-

Process Development: For large-scale synthesis, these parameters are critical for designing safe and efficient heating, cooling, and isolation procedures.

-

Storage and Handling: The physical state (solid) at ambient temperature, determined by its melting point, informs appropriate storage and handling protocols. Several sources note the compound is air-sensitive and should be stored in a dry, dark place, sometimes under inert gas[1][2][3].

Core Physicochemical Data for 3-(Boc-amino)pyrrolidine

The physical properties of 3-(Boc-amino)pyrrolidine can vary slightly based on its stereochemistry (racemic vs. enantiopure) and the purity of the sample. The data compiled from various chemical suppliers and databases are summarized below.

| Property | (S)-(-)-enantiomer | (R)-(+)-enantiomer | Racemic/Unspecified |

| Melting Point | 50 °C[4][5]; 50-54 °C[2] | 50 °C[1][6][7]; 50-54 °C[8]; 76-80 °C[3] | 63-68 °C[9] |

| Boiling Point | 112 °C @ 0.25 mmHg[4][5] | 286.4 °C (Predicted, 760 mmHg)[1][6] | Not specified |

| Molecular Formula | C₉H₁₈N₂O₂[2] | C₉H₁₈N₂O₂[6] | C₉H₁₈N₂O₂[9] |

| Molecular Weight | 186.25 g/mol [2] | 186.25 g/mol [6] | 186.25 g/mol [9] |

Insight: The melting point for both the (R) and (S) enantiomers is consistently reported around 50 °C. The wider range (50-54 °C) likely reflects typical purity levels for commercial-grade material. The higher melting point reported for the racemic mixture (63-68 °C) suggests that it may form a more stable crystal lattice (a racemic compound) than the individual enantiomers. The boiling point is high under atmospheric pressure, underscoring the necessity of vacuum distillation for purification to prevent thermal decomposition.

Experimental Protocols for Accurate Determination

The following protocols describe authoritative methods for determining the melting and boiling points of 3-(Boc-amino)pyrrolidine. These procedures are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Melting Point Determination via Capillary Method

This method is the gold standard for determining the melting point of a crystalline solid. The causality behind its precision lies in achieving thermal equilibrium between the heating block, the thermometer, and the sample.

Methodology:

-

Sample Preparation: Ensure the sample of 3-(Boc-amino)pyrrolidine is completely dry and free of solvent. Grind the crystalline solid into a fine powder using a mortar and pestle. This ensures uniform heat transfer.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary on a hard surface. A small, dense sample provides a sharper melting observation.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus. Ensure the thermometer or temperature probe is positioned correctly to accurately measure the block's temperature.

-

Rapid Scan (Optional): Perform a quick determination by increasing the temperature rapidly to find an approximate melting range.

-

Accurate Determination: Using a fresh sample, heat the block rapidly to about 15-20 °C below the approximate melting point found in the rapid scan.

-

Slow Heating Ramp: Decrease the heating rate to 1-2 °C per minute. A slow ramp rate is critical to allow the system to remain in thermal equilibrium, which is the cornerstone of an accurate measurement.

-

Observation and Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample becomes a clear liquid.

-

The melting point is reported as the range T₁ – T₂. For a pure compound, this range should be narrow (< 2 °C).

-

Caption: Workflow for Melting Point Determination.

Boiling Point Determination via Vacuum Distillation

For high-boiling compounds like 3-(Boc-amino)pyrrolidine, determining the boiling point at atmospheric pressure can lead to decomposition. Vacuum distillation lowers the pressure, thereby reducing the temperature required for boiling.

Methodology:

-

Apparatus Assembly: Assemble a microscale distillation apparatus. The setup must be securely clamped and include a heat source (heating mantle), a distillation flask containing the liquid sample and a boiling chip or magnetic stir bar (to ensure smooth boiling), a condenser, a vacuum adapter, and a collection flask.

-

System Seal: Ensure all glass joints are properly sealed with vacuum grease to maintain a stable, low-pressure environment. This is a critical self-validating step; a leaky system will give an erroneously high and unstable boiling point reading.

-

Vacuum Application: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to the desired pressure (e.g., 0.25 mmHg). Monitor the pressure with a manometer.

-

Heating: Begin gently heating the distillation flask.

-

Observation and Recording: The boiling point is the temperature at which the liquid boils and a steady ring of condensate moves up the distillation head. Record the temperature from a thermometer with its bulb placed just below the side arm leading to the condenser.

-

Data Reporting: The boiling point must be reported with the corresponding pressure (e.g., 112 °C / 0.25 mmHg).

Caption: Workflow for Boiling Point Determination under Vacuum.

Conclusion: From Data to Application

The melting and boiling points of 3-(Boc-amino)pyrrolidine are foundational data for any researcher or process chemist. A melting point around 50 °C for the enantiopure forms and a higher range for the racemic mixture, combined with a high boiling point that necessitates vacuum distillation, provides a clear physicochemical profile. By employing the rigorous, self-validating protocols described herein, scientists can ensure the quality of their material, optimize purification strategies, and build a robust foundation for the successful development of novel therapeutics.

References

- (S)-3-(Boc-amino)pyrrolidine - ChemicalBook.

- (R)-3-(Boc-amino)pyrrolidine - ChemicalBook.

- 3-(Boc-amino)pyrrolidine 95 99724-19-3 - Sigma-Aldrich.

- tert-butyl N-(pyrrolidin-3-yl)carbamate | C9H18N2O2 | CID 2757234 - PubChem.

- (R)-3-(Boc-amino)pyrrolidine | 122536-77-0 - ChemicalBook.

- (3R)-(+)-(tert-Butoxycarbonylamino)pyrrolidine(122536-77-0) - ChemicalBook.

- (R)-3-(Boc-amino)pyrrolidine CAS# 122536-77-0 - ChemNet Mall.

- (S)-(-)-3-(Boc-amino)pyrrolidine, 98% 5 g | Buy Online | Thermo Scientific Chemicals.

- (3R)-(+)-3-(tert-Butoxycarbonylamino)pyrrolidine 122536-77-0 - TCI Chemicals.

- tert-Butyl-(S)-3-pyrrolidinylcarbamate - ChemBK.

Sources

- 1. (R)-3-(Boc-amino)pyrrolidine CAS#: 122536-77-0 [m.chemicalbook.com]

- 2. (S)-(-)-3-(Boc-amino)pyrrolidine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. (3R)-(+)-3-(tert-Butoxycarbonylamino)pyrrolidine | 122536-77-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. (S)-3-(Boc-amino)pyrrolidine CAS#: 122536-76-9 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. (R)-3-(Boc-amino)pyrrolidine | 122536-77-0 [chemicalbook.com]

- 7. (R)-3-(Boc-amino)pyrrolidine CAS# 122536-77-0 [gmall.chemnet.com]